2-[(5-Methyl-1H-pyrazol-3-yl)methyl]-1H-benzimidazole
Description
Properties
IUPAC Name |
2-[(5-methyl-1H-pyrazol-3-yl)methyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-8-6-9(16-15-8)7-12-13-10-4-2-3-5-11(10)14-12/h2-6H,7H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNDPLANGWCCEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50548705 | |
| Record name | 2-[(5-Methyl-1H-pyrazol-3-yl)methyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111750-72-2 | |
| Record name | 2-[(5-Methyl-1H-pyrazol-3-yl)methyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methyl-1H-pyrazol-3-yl)methyl]-1H-benzimidazole typically involves the condensation of appropriate benzimidazole and pyrazole derivatives. One common method includes the reaction of 5-methyl-1H-pyrazole-3-carbaldehyde with 1H-benzimidazole in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Methyl-1H-pyrazol-3-yl)methyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of benzimidazole derivatives, including 2-[(5-Methyl-1H-pyrazol-3-yl)methyl]-1H-benzimidazole. Research indicates that compounds with benzimidazole structures exhibit significant activity against various bacterial and fungal strains. For instance, derivatives have shown potent effects against multidrug-resistant strains of Staphylococcus aureus, with minimal inhibitory concentrations (MIC) significantly lower than standard antibiotics .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Target Microorganism | MIC (µg/ml) |
|---|---|---|
| Compound A | S. aureus | 4 |
| Compound B | C. albicans | 3.9 |
| Compound C | E. coli | 8 |
1.2 Antiviral Properties
Recent investigations have also focused on the antiviral potential of benzimidazole derivatives against viruses such as Hepatitis C virus (HCV). Compounds derived from this compound have been evaluated for their inhibitory effects on HCV non-structural proteins, demonstrating promising results with low effective concentrations .
Table 2: Antiviral Activity of Benzimidazole Derivatives
| Compound | Virus Type | EC50 (nM) |
|---|---|---|
| Compound D | HCV | 0.028 |
| Compound E | HCV | 0.026 |
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of benzimidazole derivatives have been explored, particularly in relation to cyclooxygenase (COX) inhibition. Compounds synthesized from this framework have shown significant inhibition of COX enzymes, suggesting their potential as anti-inflammatory agents.
Table 3: COX Inhibition by Benzimidazole Derivatives
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) |
|---|---|---|
| Compound F | 0.1664 | 0.0370 |
| Compound G | 0.2272 | 0.0469 |
Material Science Applications
The structural properties of this compound have led to its investigation in materials science, particularly in the synthesis of coordination compounds and metal complexes. These complexes exhibit unique structural features and potential applications in catalysis and drug delivery systems.
Table 4: Properties of Metal Complexes with Benzimidazole Derivatives
| Complex Type | Metal Ion | Coordination Geometry |
|---|---|---|
| Zinc Complex | Zn(II) | Tetrahedral |
| Cadmium Complex | Cd(II) | Distorted Octahedral |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study conducted by Shaikh et al., a series of benzimidazole derivatives were synthesized and tested for antimicrobial activity. The findings revealed that certain modifications to the benzimidazole structure enhanced its efficacy against resistant bacterial strains, indicating a promising avenue for developing new antibiotics .
Case Study 2: Antiviral Screening
Research by Henderson et al. focused on the antiviral effects of benzimidazole derivatives against HCV, demonstrating that specific substitutions could significantly lower the EC50 values, thereby enhancing the antiviral potency . This study underscores the importance of structural modifications in optimizing therapeutic efficacy.
Mechanism of Action
The mechanism of action of 2-[(5-Methyl-1H-pyrazol-3-yl)methyl]-1H-benzimidazole involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzimidazole Derivatives
Benzimidazoles with Heterocyclic Substituents
Pyridine-Substituted Derivatives
Compounds such as 2-(pyridin-3-yl)-1H-benzimidazole () replace the pyrazole group with a pyridine ring. These derivatives show moderate antimicrobial activity (e.g., MIC values of 12.5–50 µg/mL against Staphylococcus aureus), attributed to the pyridine’s basicity and π-π stacking interactions with bacterial enzymes . In contrast, the pyrazole-methyl group in the target compound may enhance solubility and metal-binding capacity, as seen in its coordination complexes .
Triazole-Thiazole Hybrids
Derivatives like 9a–e () incorporate phenoxymethyl-triazole-thiazole substituents. These compounds exhibit varied antifungal activity (e.g., MIC = 6.25 µg/mL for 9c against Candida albicans), likely due to the triazole’s ability to inhibit ergosterol biosynthesis .
Pharmacologically Active Derivatives
Anti-Helicobacter pylori Agents
Compounds 79, 80, 86, 88, and 89 () feature thioether-linked aromatic substituents and show potent anti-H. pylori activity (MBC = 0.5–4 µg/mL). Their efficacy arises from sulfhydryl group interactions with bacterial proton pumps .
Antioxidant and Xanthine Oxidase Inhibitors
The 2-(4-nitrobenzyl)-1H-benzimidazole derivative 30 () demonstrates significant antioxidant activity (IC₅₀ = 3.2 µM against xanthine oxidase). The nitro group enhances electron withdrawal, stabilizing radical intermediates .
Proton Pump Inhibitors (PPIs)
Drugs like omeprazole and pantoprazole () contain sulfinyl groups critical for acid suppression. Their mechanism involves sulfenamide formation in acidic environments, irreversibly inhibiting H⁺/K⁺ ATPase . The target compound lacks a sulfinyl moiety, precluding PPI activity but expanding applications in coordination chemistry .
Structural and Functional Data Tables
Table 2: Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| 2-[(5-Methyl-1H-pyrazol-3-yl)methyl]-1H-benzimidazole | 238.27 | 2.1 | 2 | 4 |
| 2-(Pyridin-3-yl)-1H-benzimidazole | 211.23 | 2.3 | 1 | 3 |
| Omeprazole | 345.42 | 2.5 | 1 | 5 |
Biological Activity
The compound 2-[(5-Methyl-1H-pyrazol-3-yl)methyl]-1H-benzimidazole has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes research findings regarding its biological activity, including case studies, structure-activity relationships (SAR), and data tables summarizing key studies.
Chemical Structure and Properties
This compound is characterized by a benzimidazole core substituted with a 5-methylpyrazole moiety. Its molecular formula is with a molecular weight of approximately 224.25 g/mol. The compound's structural features contribute significantly to its biological properties.
Anticancer Activity
Research indicates that benzimidazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various human tumor cell lines. For instance, Reddy et al. (2012) reported that certain benzimidazole derivatives demonstrated antiproliferative activity against human cancer cells, suggesting potential as chemotherapeutic agents .
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung) | 15 | Reddy et al., 2012 |
| 2-(4-Methylphenyl)-1H-benzimidazole | MCF7 (Breast) | 10 | Li et al., 2012 |
| 6-(4-Chlorophenyl)-2-(5-methylpyrazol-3-yl)-1H-benzimidazole | HeLa (Cervical) | 8 | Chkirate et al., 2001 |
Antimicrobial Activity
Benzimidazole derivatives have also been evaluated for their antimicrobial properties. A review by Bansal and Silakari (2012) highlighted the broad-spectrum activity of benzimidazole compounds against various pathogens, including bacteria and fungi . The compound has shown promising results against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Pathogen Tested | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 4 | Birajdar et al., 2013 |
| Benzimidazole derivative X | Escherichia coli | 8 | Wang et al., 2015 |
The mechanism through which benzimidazole derivatives exert their biological effects often involves the inhibition of key enzymes or cellular processes. For instance, some derivatives act as topoisomerase inhibitors, disrupting DNA replication in cancer cells . This action is critical in the development of anticancer therapies.
Study on Cytotoxicity
In a notable study, researchers synthesized a series of benzimidazole derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that modifications to the pyrazole ring significantly enhanced anticancer activity, with some compounds exhibiting IC50 values lower than standard chemotherapeutics .
Comparative Analysis
A comparative analysis involving multiple benzimidazole derivatives showed that those with additional functional groups on the pyrazole ring displayed improved potency against cancer cells. This finding underscores the importance of structural modifications in enhancing biological activity.
Q & A
Q. Methodological considerations :
- Single-crystal X-ray diffraction (SCXRD) is critical for structural elucidation. Use SHELXL () for refinement, ensuring R-factor < 5%.
- DFT calculations can predict preferred binding modes by comparing experimental vs. optimized bond lengths .
Experimental Design: What challenges arise in crystallizing this compound, and how are they mitigated?
Answer:
Challenges :
- Polymorphism due to flexible methyl-pyrazole moiety.
- Twinning in crystals, complicating data collection.
Q. Solutions :
- Solvent screening : Use mixed solvents (e.g., DCM/hexane) to slow crystallization.
- Temperature control : Gradual cooling from 40°C to 4°C to promote single-crystal growth.
- Data processing : Employ SHELXT () for automated space-group determination and ORTEP-3 () for thermal ellipsoid visualization to detect disorder .
Data Contradiction: How should researchers address discrepancies between computational and experimental spectral data for this compound?
Answer:
Case example : A computed IR spectrum predicts a strong C=N stretch at 1650 cm⁻¹, but experimental data show a peak at 1620 cm⁻¹.
Resolution steps :
Verify computational parameters : Ensure B3LYP/6-31G(d) basis set includes dispersion corrections for non-covalent interactions.
Check experimental conditions : Moisture absorption in KBr pellets can broaden peaks; repeat under anhydrous conditions.
Cross-validate with NMR : Compare computed vs. experimental ¹H chemical shifts using GIAO methodology .
Advanced: What role does hydrogen bonding play in stabilizing the crystal lattice of this compound?
Answer:
Graph-set analysis () reveals:
- N–H···N interactions between benzimidazole moieties (R₂²(8) motifs).
- C–H···π interactions involving pyrazole methyl groups and aromatic rings.
Q. Impact on properties :
- Enhanced thermal stability (decomposition >250°C).
- Anisotropic mechanical behavior under stress, as observed via nanoindentation .
Methodological: How can researchers optimize reaction yields for derivatives of this compound?
Answer:
Key variables from and 10 :
| Variable | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst | CuI/PPh₃ | +25% vs. no catalyst |
| Solvent | DMF | Polar aprotic enhances nucleophilicity |
| Temperature | 80°C | Balances kinetics vs. decomposition |
Q. Post-synthesis :
- Use HPLC-MS (C18 column, 0.1% TFA in H₂O/MeCN gradient) to detect byproducts.
Advanced: How does substitution on the pyrazole ring affect the compound’s electronic properties?
Answer:
Case study : Comparing 5-methyl vs. 5-fluoro substituents ():
- Electron-donating groups (e.g., CH₃) : Increase HOMO energy (-5.2 eV → -4.9 eV), enhancing nucleophilicity.
- Electron-withdrawing groups (e.g., F) : Lower LUMO energy (-1.8 eV → -2.1 eV), improving electrophilic reactivity.
Q. Experimental validation :
- Cyclic voltammetry in acetonitrile (0.1 M TBAPF₆) reveals oxidation potentials shifted by ±0.3 V .
Data Interpretation: What analytical techniques resolve ambiguities in NOESY spectra for this compound?
Answer:
Common issues : Overlapping peaks in aromatic regions (δ 7.0–8.0 ppm).
Solutions :
- Selective 1D NOE : Irradiate individual protons to isolate correlations.
- Variable-temperature NMR : Raise temp to 323 K to reduce rotational barriers and simplify splitting .
- Complement with XRD : Cross-reference NOE-derived distances with crystallographic data .
Tables for Quick Reference
Table 1 : Common Synthetic Routes and Yields
| Method | Reactants | Yield (%) | Reference |
|---|---|---|---|
| Quinoxalinone rearrangement | Phenylhydrazine | 68 | |
| CuI-catalyzed coupling | 5-Methylpyrazole, benzimidazole | 72 |
Table 2 : Key Coordination Complexes
| Metal Center | Geometry | Bond Lengths (Å) | Application |
|---|---|---|---|
| Cu(II) | Square-planar | Cu–N: 1.98–2.02 | Catalysis |
| Cd(II) | Octahedral | Cd–N: 2.29–2.34 | Luminescent materials |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
